molecular formula C23H20ClN5O2 B2432218 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide CAS No. 1105200-56-3

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide

Katalognummer: B2432218
CAS-Nummer: 1105200-56-3
Molekulargewicht: 433.9
InChI-Schlüssel: HKYGMVNCKATLJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death. It is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents RIPK1 from participating in the necroptosis signaling pathway, thereby inhibiting the process of programmed cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TNFα . This effectively blocks the downstream effects of this pathway, which include inflammation and cell death .

Pharmacokinetics

In liver microsomal assay studies, the compound showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% . These properties suggest that the compound has good bioavailability and is metabolized at a moderate rate in the body .

Result of Action

The compound efficiently blocks TNFα-induced necroptosis in both human and murine cells . This results in a reduction in inflammation and cell death, which are the primary effects of necroptosis . In TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .

Biologische Aktivität

The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-d]pyridazine core, suggests various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN5O2 , with a molecular weight of 447.92 g/mol . The presence of multiple functional groups enhances its reactivity and interaction with biological targets. The IUPAC name provides insight into its structural complexity, which includes a chlorophenyl group and a cyclopropyl moiety.

1. Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, derivatives containing the pyrazolo[3,4-d]pyridazine scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.125 to 8 μg/mL , demonstrating potent antibacterial effects .

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. coli8
Compound CPseudomonas aeruginosa1

2. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on pyrazolo[3,4-d]pyridazine derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, some compounds have been identified as effective inhibitors of c-Met kinases, which are implicated in various cancers . The selective inhibition of these kinases could lead to reduced tumor proliferation and metastasis.

3. Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways . This could make it a candidate for further investigation in inflammatory disease models.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may also affect receptor-mediated signaling pathways that regulate inflammation and cell growth.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrazolo[3,4-d]pyridazine derivatives against multi-drug resistant strains, revealing significant activity comparable to standard antibiotics .
  • Anticancer Activity Assessment : In preclinical trials, a derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
  • Inflammation Model Study : In an animal model of inflammation, treatment with the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to controls .

Eigenschaften

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-27(17-7-3-2-4-8-17)20(30)14-28-23(31)22-19(21(26-28)15-10-11-15)13-25-29(22)18-9-5-6-16(24)12-18/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYGMVNCKATLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.